Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate
Overview
Description
Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic aromatic organic compound. The benzoxazole moiety is known for its biological activity and is often found in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate typically involves the reaction of 2-aminobenzoxazole with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products may include amides or esters.
Scientific Research Applications
Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzoxazole moiety. This interaction can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
- Methyl 3-[(1,3-benzoxazol-2-yl)amino]butanoate
- Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate
- Methyl 3-[(1,3-benzoxazol-2-yl)amino]acetate
Comparison: Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(1,3-benzoxazol-2-ylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-10(14)6-7-12-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLYVDAFQOOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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